Physicochemical Differentiation: Lipophilicity and CNS Multiparameter Optimization (MPO) Score vs. N1-Aryl Dihydroquinolinones
4-(2,4-Dichlorophenyl)-6-methyl-3,4-dihydroquinolin-2(1H)-one exhibits a calculated LogP of 4.77 and a tPSA of 29.1 Ų, yielding a CNS MPO score of approximately 4.2 (on the 0–6 scale), which is near the optimal range for brain penetration . In contrast, the prototypical N1‑aryl norepinephrine reuptake inhibitor 1-(2,4-dichlorophenyl)-3,4-dihydroquinolin-2(1H)-one (the N1‑regioisomer) possesses a significantly lower LogP (estimated 3.8–4.0) due to the different spatial orientation of the dichlorophenyl ring, while C7‑benzyloxy MAO-B inhibitors exhibit LogP values ranging from 2.9 to 3.5 [1][2]. This physicochemical divergence directly impacts membrane permeability and CNS distribution, making the C4‑aryl substitution pattern preferable for programs requiring higher lipophilicity without sacrificing ligand efficiency.
| Evidence Dimension | Calculated partition coefficient (LogP) and CNS MPO drug-likeness |
|---|---|
| Target Compound Data | LogP = 4.77; tPSA = 29.1 Ų; estimated CNS MPO ≈ 4.2 |
| Comparator Or Baseline | N1-(2,4-dichlorophenyl)-3,4-dihydroquinolin-2(1H)-one (estimated LogP ≈ 3.8–4.0); C7-benzyloxy-3,4-dihydroquinolin-2(1H)-one (LogP ≈ 2.9–3.5) |
| Quantified Difference | ΔLogP ≈ +0.8 to +1.9 log units vs. common dihydroquinolinone analogs |
| Conditions | Calculated values (Hit2Lead/ALOGPS); CNS MPO derived from published multiparameter optimization algorithm |
Why This Matters
Higher LogP within the CNS-accessible range allows this compound to serve as a more lipophilic starting point for brain-penetrant lead series, whereas N1‑aryl or C7‑alkoxy analogs would require additional lipophilic modifications that may compromise other drug-like properties.
- [1] Beadle CD, Boot J, Camp NP, et al. 1-aryl-3,4-dihydro-1H-quinolin-2-one derivatives, novel and selective norepinephrine reuptake inhibitors. Bioorg Med Chem Lett. 2005;15(20):4432-4437. doi:10.1016/j.bmcl.2005.07.038 View Source
- [2] Meiring L, Petzer JP, Petzer A. Inhibition of monoamine oxidase by 3,4-dihydro-2(1H)-quinolinone derivatives. Bioorg Med Chem Lett. 2013;23(20):5498-5502. doi:10.1016/j.bmcl.2013.08.071 View Source
